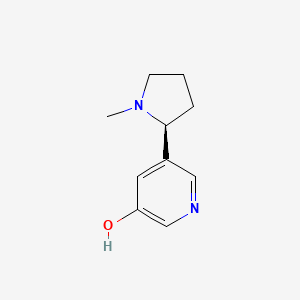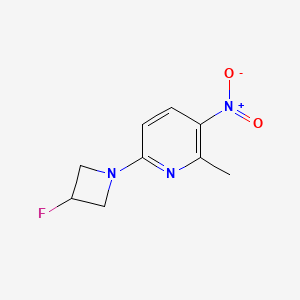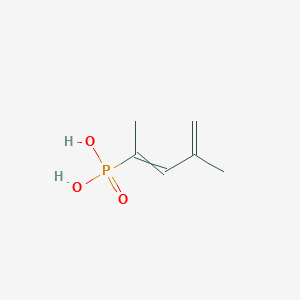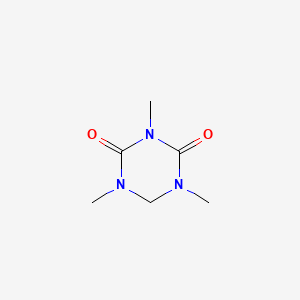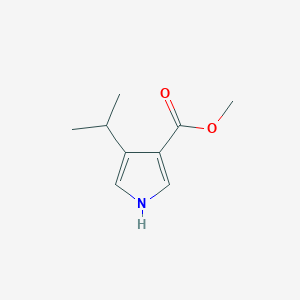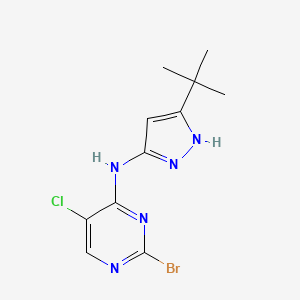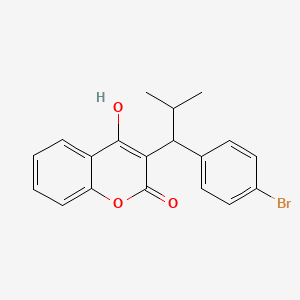
3-(1-(4-Bromophenyl)-2-methylpropyl)-4-hydroxycoumarin
Overview
Description
3-(1-(4-Bromophenyl)-2-methylpropyl)-4-hydroxycoumarin is an organic compound belonging to the class of 4-hydroxycoumarins. These compounds are characterized by the presence of a hydroxyl group attached to the C4-position of the coumarin skeleton. The compound has a molecular formula of C19H17BrO3 and a molecular weight of 373.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Bromophenyl)-2-methylpropyl)-4-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base, such as potassium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Bromophenyl)-2-methylpropyl)-4-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(1-(4-Bromophenyl)-2-methylpropyl)-4-hydroxycoumarin has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use the compound to study its effects on cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(1-(4-Bromophenyl)-2-methylpropyl)-4-hydroxycoumarin involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB), which play crucial roles in cellular redox homeostasis and DNA replication, respectively . By inhibiting these enzymes, the compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: The parent compound of 3-(1-(4-Bromophenyl)-2-methylpropyl)-4-hydroxycoumarin, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to 4-hydroxycoumarin.
Dicoumarol: Another anticoagulant that shares structural similarities with 4-hydroxycoumarin.
Uniqueness
This compound is unique due to the presence of the 4-bromophenyl and 2-methylpropyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and provide opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C19H17BrO3 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)-2-methylpropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C19H17BrO3/c1-11(2)16(12-7-9-13(20)10-8-12)17-18(21)14-5-3-4-6-15(14)23-19(17)22/h3-11,16,21H,1-2H3 |
InChI Key |
KGDWLSFLMSFPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

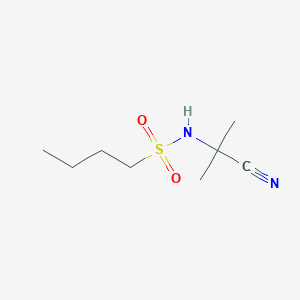
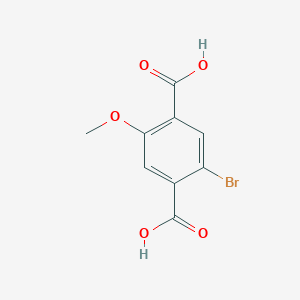
![4-Bromo-2-fluoro-1-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8332680.png)
![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(4-methoxyphenyl)-](/img/structure/B8332686.png)


